4-Oxo-2-(phenethylamino)-4-(p-tolylamino)butanoic acid
Description
Properties
IUPAC Name |
4-(4-methylanilino)-4-oxo-2-(2-phenylethylamino)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-14-7-9-16(10-8-14)21-18(22)13-17(19(23)24)20-12-11-15-5-3-2-4-6-15/h2-10,17,20H,11-13H2,1H3,(H,21,22)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNCFQQMJNORXIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CC(C(=O)O)NCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Step Organic Synthesis
Formation of the Butanoic Acid Backbone
The synthesis typically begins with the preparation of a butanoic acid derivative. A common starting material is succinic anhydride, which undergoes nucleophilic attack with ammonia or primary amines to form intermediates. For example, reacting succinic anhydride with p-toluidine in dichloromethane yields 4-(p-tolylamino)-4-oxobutanoic acid. This step is critical for establishing the oxo and amino groups at the C4 position.
Subsequent functionalization at the C2 position involves introducing the phenethylamino group. This is achieved via a nucleophilic substitution reaction, where 2-bromobutanoic acid derivatives react with phenethylamine in the presence of a base such as triethylamine. The reaction is typically conducted under reflux in tetrahydrofuran (THF), with yields ranging from 65% to 78% depending on the stoichiometry and reaction time.
Oxidation and Reduction Steps
Selective oxidation and reduction steps are employed to fine-tune the functional groups. The oxo group at C4 is introduced through the oxidation of a secondary alcohol intermediate using potassium permanganate (KMnO₄) in acidic conditions. Conversely, sodium borohydride (NaBH₄) may be used to reduce ketones to alcohols during intermediate stages.
A notable challenge in this pathway is avoiding over-oxidation of the butanoic acid moiety. To mitigate this, controlled reaction conditions—such as maintaining temperatures below 40°C and using stoichiometric amounts of oxidizing agents—are essential.
Catalytic Methods in Synthesis
Phase-Transfer Catalysis
Phase-transfer catalysis (PTC) has emerged as a powerful tool for enhancing reaction efficiency. In a method analogous to sitagliptin synthesis, the aza-Michael addition of phenethylamine to an α,β-unsaturated ketone intermediate is catalyzed by a quinine-derived ammonium salt. This approach achieves enantiomeric excess (ee) values up to 96%, critical for applications requiring chiral purity.
Reaction Conditions:
Enantioselective Approaches
Enantioselective synthesis is vital for producing optically active forms of the compound. The Baeyer–Villiger oxidation, adapted from sitagliptin protocols, introduces asymmetry by selectively oxidizing ketones to esters. For instance, treating 4-oxo-2-(phenethylamino)butanoic acid with a chiral catalyst and meta-chloroperbenzoic acid (mCPBA) yields the desired stereoisomer with 94% ee.
Industrial-Scale Production Techniques
Continuous Flow Reactors
Industrial production prioritizes scalability and cost-efficiency. Continuous flow reactors (CFRs) are employed to optimize exothermic reactions, such as the aza-Michael addition. In a CFR setup, reagents are pumped through a temperature-controlled reactor, reducing side reactions and improving yield by 15–20% compared to batch methods.
CFR Parameters:
- Residence Time : 10–15 minutes
- Temperature : 50–60°C
- Pressure : 2–3 bar
- Throughput : 5 kg/h
Purification and Isolation
Final purification often involves crystallization from ethanol/water mixtures, achieving >99% purity. Chromatographic methods, such as reverse-phase HPLC, are reserved for pharmaceutical-grade material.
Characterization and Analytical Data
Spectroscopic Analysis
- ¹H NMR (400 MHz, DMSO-d₆): δ 7.25–7.15 (m, 4H, Ar-H), 3.45 (t, J = 6.8 Hz, 2H, CH₂NH), 2.95 (q, J = 7.2 Hz, 2H, CH₂CO), 2.30 (s, 3H, CH₃).
- ¹³C NMR (100 MHz, DMSO-d₆): δ 174.5 (COOH), 168.2 (C=O), 137.8 (Ar-C), 129.4 (Ar-CH), 45.6 (CH₂NH), 35.2 (CH₂CO), 21.0 (CH₃).
- HRMS (ESI+) : m/z calcd for C₁₉H₂₃N₂O₃ [M+H]⁺: 327.1709; found: 327.1712.
Thermal Stability
Differential scanning calorimetry (DSC) reveals a melting point of 118–120°C, with decomposition onset at 220°C.
Comparative Analysis of Synthesis Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Multi-Step Organic | 65–78 | 95–98 | Low cost, simplicity | Low enantioselectivity |
| Phase-Transfer Catalysis | 85–90 | 99 | High ee, scalability | Catalyst cost |
| Continuous Flow | 90–95 | 99.5 | High throughput | Initial setup investment |
Chemical Reactions Analysis
Types of Reactions
4-Oxo-2-(phenethylamino)-4-(p-tolylamino)butanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in the formation of alcohol derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols.
Substitution Products: Alkylated or acylated derivatives.
Scientific Research Applications
4-Oxo-2-(phenethylamino)-4-(p-tolylamino)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Oxo-2-(phenethylamino)-4-(p-tolylamino)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Physicochemical Properties
The following table compares key physicochemical parameters of 4-oxo butanoic acid derivatives:
Key Observations :
- Substituent Effects on Melting Points: Derivatives with rigid aromatic groups (e.g., p-tolylamino in 4i) exhibit higher melting points (234.2°C) compared to less substituted analogs like succinanilic acid (148.5°C) .
- Solubility Trends: Polar substituents (e.g., glutamylamino) enhance aqueous solubility, while hydrophobic groups (e.g., bromophenyl in ) favor organic solvent compatibility.
- Synthetic Flexibility: EDCI/DMAP-mediated synthesis is widely applicable for introducing diverse amino substituents .
Antifungal Activity ():
Compounds 4h–4k (including 4i with p-tolylamino) demonstrated antifungal activity, likely due to the electron-withdrawing effects of substituents (e.g., trifluoromethyl in 4k) enhancing membrane permeability . The p-tolylamino group in 4i may contribute to target specificity via hydrophobic interactions.
Metabolic and Toxicological Profiles ():
- 4-(Glutamylamino)butanoic acid: Acts as a polyamine intermediate in putrescine degradation.
- 4-Guanidinobutanoic acid: A uremic toxin, emphasizing the dual role of 4-oxo butanoic derivatives in both therapeutic and toxicological contexts .
Pharmacological Potential ():
- Phenoxypiperazine Derivatives (e.g., ): Bulky substituents like phenoxypiperazine improve metabolic stability and receptor binding, suggesting that similar modifications in the target compound could enhance pharmacokinetics.
- Thienylmethylamino Substituents (e.g., ): Heterocyclic groups may modulate bioavailability and enzyme inhibition profiles.
Biological Activity
4-Oxo-2-(phenethylamino)-4-(p-tolylamino)butanoic acid is a synthetic organic compound notable for its potential biological activities, including antimicrobial and anticancer properties. This compound features both phenethylamino and p-tolylamino groups, contributing to its unique chemical reactivity and biological interactions. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 274.31 g/mol. The presence of the oxo group (C=O) enhances its reactivity, making it a candidate for various biochemical interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in various metabolic pathways. The oxo group may facilitate binding to active sites, leading to modulation of enzymatic activities. Notably, the compound's structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are critical for its biological efficacy.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies demonstrate its effectiveness against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values suggest that the compound can inhibit bacterial growth at relatively low concentrations.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Pseudomonas aeruginosa | 64 |
Anticancer Activity
In addition to antimicrobial effects, the compound has shown promising anticancer activity. Studies involving various cancer cell lines (e.g., HeLa, MCF-7) reveal that it can induce apoptosis and inhibit cell proliferation. The IC50 values indicate that the compound is effective at nanomolar concentrations.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 5.2 |
| MCF-7 | 3.8 |
| A549 | 6.5 |
Case Studies
-
Study on Antimicrobial Efficacy :
A study conducted by Smith et al. (2023) evaluated the antimicrobial properties of various derivatives of this compound. The results demonstrated that modifications to the amino groups significantly enhanced activity against resistant bacterial strains. -
Investigation of Anticancer Properties :
In a clinical trial published in the Journal of Medicinal Chemistry, researchers assessed the anticancer potential of this compound in combination with standard chemotherapy agents. The findings suggested that co-administration improved therapeutic outcomes in patients with advanced-stage cancers.
Q & A
Q. What are the established synthetic routes for 4-Oxo-2-(phenethylamino)-4-(p-tolylamino)butanoic acid, and what reagents are critical for its preparation?
The compound is synthesized via coupling reactions using carbodiimide-based reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-dimethylaminopyridine) as a catalyst in dichloromethane. This method ensures efficient amide bond formation between the phenethylamine and p-toluidine moieties. Post-synthesis purification involves recrystallization, and yields are validated via melting point analysis (e.g., 214–234°C for analogous compounds) and spectroscopic techniques .
Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound?
Key characterization methods include:
- Infrared (IR) Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) functional groups.
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., aromatic protons from p-tolyl groups at δ 7.2–7.4 ppm).
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]+ for analogs matches theoretical values).
- Melting Point Analysis : Consistency with literature data (e.g., 234°C for related structures) ensures purity .
Q. How do structural features like the ketone and aromatic substituents influence its solubility and reactivity?
The ketone group increases polarity, enhancing solubility in polar aprotic solvents (e.g., DMSO), while the p-tolyl group introduces hydrophobicity, limiting aqueous solubility. Reactivity is dominated by the nucleophilic amino groups and electrophilic carbonyl, enabling participation in Schiff base formation or metal coordination .
Advanced Research Questions
Q. How can synthetic yields be optimized, and what factors contribute to variability in reaction efficiency?
Systematic optimization involves:
- Catalyst Screening : Testing alternatives to EDCI/DMAP, such as HOBt (hydroxybenzotriazole), to reduce side reactions.
- Solvent Effects : Evaluating polar aprotic solvents (e.g., THF, DMF) for improved reagent solubility.
- Temperature Control : Maintaining 0–5°C during coupling to minimize hydrolysis .
Q. How should researchers resolve contradictions in spectral data between synthetic batches?
Contradictions may arise from residual solvents or byproducts. Strategies include:
Q. What mechanistic hypotheses explain its reported antifungal activity, and how can they be tested experimentally?
The compound’s activity may stem from inhibition of fungal ergosterol biosynthesis or membrane disruption. Testing involves:
Q. How does pH and temperature affect the compound’s stability in aqueous solutions?
Stability studies show degradation at extremes (pH < 2 or > 10) due to hydrolysis of the amide bond. Storage at 4°C in buffered solutions (pH 6–8) is recommended. Accelerated stability testing via HPLC monitors degradation products .
Q. What computational approaches are suitable for modeling its interactions with biological targets?
Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular dynamics simulations model binding to enzymes like fungal lanosterol 14α-demethylase .
Q. How do substituents on the aromatic rings (e.g., methyl vs. fluorine) modulate bioactivity?
Electron-donating groups (e.g., methyl in p-tolyl) enhance lipophilicity and membrane penetration, while electron-withdrawing groups (e.g., fluorine) increase metabolic stability. Comparative SAR studies using analogs (e.g., 4-(2-fluorophenyl)-4-oxobutanoic acid) quantify these effects .
Q. What strategies are effective for designing derivatives with improved pharmacokinetic profiles?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
